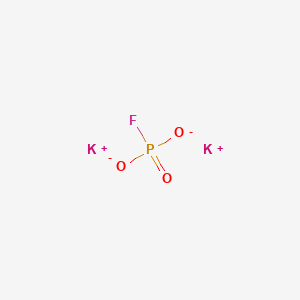Dipotassium fluorophosphate
CAS No.: 14104-28-0
Cat. No.: VC3939889
Molecular Formula: FK2O3P
Molecular Weight: 176.167 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 14104-28-0 |
|---|---|
| Molecular Formula | FK2O3P |
| Molecular Weight | 176.167 g/mol |
| IUPAC Name | dipotassium;fluoro-dioxido-oxo-λ5-phosphane |
| Standard InChI | InChI=1S/FH2O3P.2K/c1-5(2,3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 |
| Standard InChI Key | FXNRKXSSLJKNGH-UHFFFAOYSA-L |
| SMILES | [O-]P(=O)([O-])F.[K+].[K+] |
| Canonical SMILES | [O-]P(=O)([O-])F.[K+].[K+] |
Introduction
Chemical Identity and Structural Characteristics
Dipotassium fluorophosphate belongs to the class of fluorophosphate salts, characterized by the presence of a fluorinated phosphate anion (PO₃F²⁻) balanced by potassium cations. Its molecular formula, FK₂O₃P, corresponds to a molar mass of 176.165 g/mol . The compound crystallizes in an orthorhombic system with the space group Pnma, as confirmed by X-ray diffraction studies . The lattice parameters are a = 7.554 Å, b = 5.954 Å, and c = 10.171 Å, with a unit cell volume of 457.6 ų . The structure features distorted PO₃F²⁻ tetrahedra, where the fluorine atom occupies an axial position, creating a pronounced F–K interaction that stabilizes the crystal lattice .
Table 1: Crystallographic Data for K₂PO₃F
| Parameter | Value |
|---|---|
| Space group | Pnma |
| Lattice constants | a = 7.554 Å |
| b = 5.954 Å | |
| c = 10.171 Å | |
| Z (unit cell) | 4 |
| Density (calc.) | 2.44 g/cm³ |
Synthesis and Industrial Production
The synthesis of dipotassium fluorophosphate typically involves the neutralization of phosphoric acid (H₃PO₄) with potassium fluoride (KF) under controlled conditions:
. This reaction proceeds via a condensation mechanism, requiring precise stoichiometry and temperature regulation to avoid side products such as potassium dihydrogen phosphate (KH₂PO₄). Industrial-scale production further incorporates purification steps, including recrystallization from aqueous solutions and vacuum drying, to achieve >98% purity.
Alternative routes explore mechanochemical activation, where ball milling of fluorspar (CaF₂) with dipotassium hydrogen phosphate (K₂HPO₄) enhances reactivity, though this method remains experimental .
Physical and Chemical Properties
Physical Properties
Dipotassium fluorophosphate manifests as a white, deliquescent crystalline solid with a solubility of 85 g/100 mL in water at 25°C. Its melting point exceeds 465°C, consistent with the thermal stability of fluorophosphate salts . The compound is hygroscopic, necessitating storage in anhydrous environments to prevent hydrolysis.
Table 2: Key Physical Properties
| Property | Value |
|---|---|
| Solubility (H₂O) | 85 g/100 mL (25°C) |
| Melting point | >465°C |
| Hygroscopicity | High |
Chemical Reactivity
The PO₃F²⁻ anion exhibits dual reactivity, participating in hydrolysis and substitution reactions:
-
Hydrolysis: In aqueous acidic media, K₂PO₃F decomposes to form orthophosphoric acid and potassium fluoride:
. -
Substitution Reactions: Fluorine can be displaced by nucleophiles such as hydroxide or chloride, yielding derivatives like K₂HPO₄ or K₂PO₃Cl.
Applications and Functional Utility
Agricultural Applications
Dipotassium fluorophosphate serves as a dual-action agent in agriculture, functioning both as a fertilizer and a fungicide. Its high phosphorus content (17.6% P by mass) supports plant growth, while fluoride ions inhibit fungal pathogens such as Puccinia triticina (wheat rust) and Erysiphe graminis (powdery mildew) . Field studies demonstrate a 40–60% reduction in disease incidence when applied as a foliar spray at 1–2% concentration .
Biochemical and Industrial Uses
In biochemical research, K₂PO₃F acts as an enzyme inhibitor by mimicking phosphate groups in active sites. For instance, it suppresses ATPase activity in erythrocyte membranes, offering insights into ion transport mechanisms . Industrially, the compound is explored as a fluorinating agent in organic synthesis, enabling the preparation of fluorinated pharmaceuticals without hazardous HF gas .
Recent Research Advancements
Recent studies highlight novel applications in materials science. For example, K₂PO₃F-derived phases like SrPO₃F exhibit proton conductivity, suggesting utility in solid-state electrolytes . Additionally, mechanochemical synthesis routes have enabled the incorporation of K₂PO₃F into hybrid materials for ultraviolet nonlinear optical (NLO) applications, leveraging its anisotropic crystal structure .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume